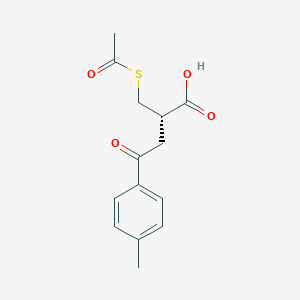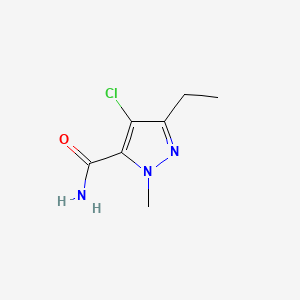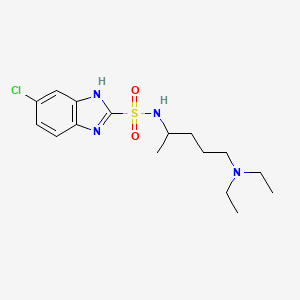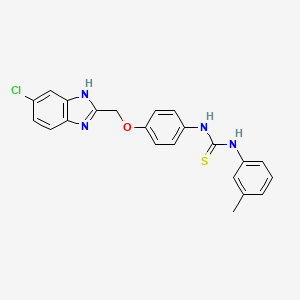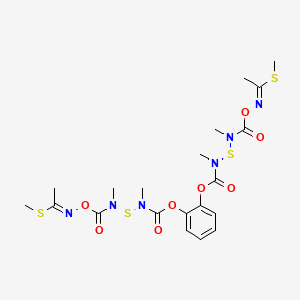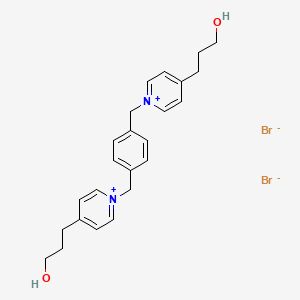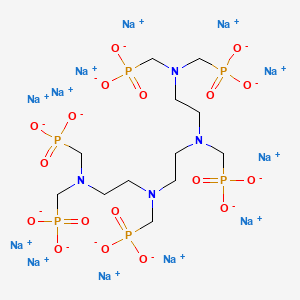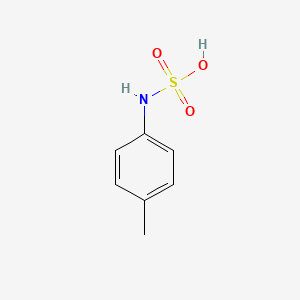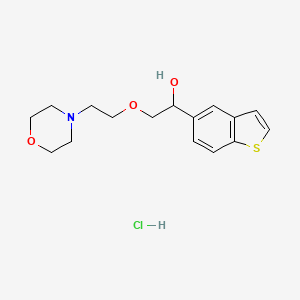
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a methoxy group at the 3-position, a propoxy group at the 4-position, and an ethyl ester functional group. This compound is part of the cinnamic acid derivatives family, which are known for their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 3-methoxy-4-propoxy-cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves the use of enzymatic synthesis. For example, the enzyme Novozym 435 can be used to catalyze the esterification of cinnamic acid derivatives with ethanol, achieving high conversion rates under controlled conditions . This method is advantageous due to its specificity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-4-propoxy-cinnamic acid.
Reduction: Formation of 3-methoxy-4-propoxy-cinnamyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects . Additionally, it can interact with cellular membranes, affecting their permeability and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic acid, 3-methoxy-4-hydroxy-, ethyl ester: Similar structure but with a hydroxyl group instead of a propoxy group.
Cinnamic acid, 4-methoxy-, ethyl ester: Lacks the propoxy group.
Cinnamic acid, 3-hydroxy-4-methoxy-, methyl ester: Contains a hydroxyl group and a methyl ester instead of an ethyl ester.
Uniqueness
Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester is unique due to the presence of both methoxy and propoxy groups, which can enhance its lipophilicity and biological activity compared to other cinnamic acid derivatives. This structural uniqueness contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
117666-90-7 |
|---|---|
Formule moléculaire |
C15H20O4 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
ethyl (E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O4/c1-4-10-19-13-8-6-12(11-14(13)17-3)7-9-15(16)18-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+ |
Clé InChI |
QLNZAEKAGOCIKD-VQHVLOKHSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)OCC)OC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=CC(=O)OCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


